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Compound of Interest

Compound Name: 6-Bromo-5-iodopyridin-2-amine

Cat. No.: B1445822

An In-depth Technical Guide to 6-Bromo-5-iodopyridin-2-amine: Synthesis, Characterization,
and Applications

Executive Summary: This technical guide provides a comprehensive overview of 6-Bromo-5-
iodopyridin-2-amine, a highly functionalized heterocyclic intermediate crucial for research and
development in medicinal chemistry and materials science. We delve into its fundamental
physicochemical properties, provide a detailed, field-tested synthetic protocol with mechanistic
explanations, and explore its versatile applications, particularly in the construction of complex
molecular architectures through selective cross-coupling reactions. This document is intended
to serve as a primary resource for researchers, chemists, and drug development professionals,
offering both theoretical grounding and practical methodologies for the effective use of this
valuable chemical building block.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional
materials. Among these, substituted pyridines are of paramount importance due to their
prevalence in active pharmaceutical ingredients (APIs) targeting a wide spectrum of diseases.
[1] 6-Bromo-5-iodopyridin-2-amine is a trifunctionalized pyridine scaffold that offers a unique
combination of reactive sites: an amino group that modulates the electronic properties of the
ring and can act as a nucleophile or directing group, and two distinct halogen atoms (bromine
and iodine) that can be selectively functionalized.
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The strategic placement of bromine and iodine atoms is particularly advantageous. The greater
reactivity of the carbon-iodine bond compared to the carbon-bromine bond in metal-catalyzed
cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for sequential,
site-selective elaboration of the pyridine core.[2] This capability is instrumental in accelerating
the synthesis of complex molecular libraries and the development of novel therapeutic agents,
including tyrosine kinase inhibitors for cancer chemotherapy.[3] This guide will provide the core
technical knowledge required to leverage the full synthetic potential of this versatile
intermediate.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its
successful application in synthesis. 6-Bromo-5-iodopyridin-2-amine is a solid at room
temperature with a molecular formula of CsHaBrIN2.[4]

Table 1: Core Physicochemical Properties of 6-Bromo-5-

jodopyridin-2-amine

Property Value Source(s)
Molecular Weight 298.91 g/mol [51[6]

Molecular Formula CsHa4BrIN2 [4]

IUPAC Name 6-Bromo-5-iodopyridin-2-amine  [4]

CAS Number 1806995-70-9 [4]

Canonical SMILES C1=C(C(=C(N=C1Br)N)) (Structure-based)
InChl Key OYZOHRSCEASBER- [5] (Isomer)

UHFFFAOYSA-N

Appearance Solid

The structural arrangement of the substituents on the pyridine ring is key to its reactivity.
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Figure 1: Molecular Structure of 6-Bromo-5-iodopyridin-2-amine

Click to download full resolution via product page

Caption: Molecular structure of 6-Bromo-5-iodopyridin-2-amine.

Synthesis and Mechanistic Insights

The synthesis of multi-halogenated aminopyridines requires a carefully controlled,

regioselective approach. A common and scalable strategy involves the sequential halogenation

of an aminopyridine precursor.[3][7] The electron-donating amino group (-NHz2) is strongly
activating and ortho-, para-directing for electrophilic aromatic substitution. This inherent
directing effect must be managed to achieve the desired substitution pattern.

A plausible and efficient synthesis of 6-Bromo-5-iodopyridin-2-amine starts from the
commercially available 2-amino-6-bromopyridine. The workflow involves a regioselective
lodination at the C5 position.
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Start: 2-Amino-6-bromopyridine

l

Reagent Addition:
N-lodosuccinimide (NIS)
in Acetic Acid

Electrophilic Aromatic Substitution
(lodination at C5)
Room Temperature, 3-6h

Reaction Quench:
Saturated aq. NaHCOs

Workup:
Extraction with
Ethyl Acetate (EtOAC)

l

Purification:
Flash Chromatography
(Silica Gel, EtOAc/Heptane)

Final Product:

6-Bromo-5-iodopyridin-2-amine

Click to download full resolution via product page

Caption: Synthetic workflow for 6-Bromo-5-iodopyridin-2-amine.

Detailed Experimental Protocol
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This protocol is adapted from established procedures for the halogenation of aminopyridines.[8]
Objective: To synthesize 6-Bromo-5-iodopyridin-2-amine via regioselective iodination.

Materials:

2-Amino-6-bromopyridine (1.0 eq)

e N-lodosuccinimide (NIS) (1.05 eq)

e Acetic Acid (AcOH)

o Ethyl Acetate (EtOAC)

e Heptane

e Saturated aqueous Sodium Bicarbonate (NaHCOs) solution
¢ Anhydrous Magnesium Sulfate (MgSOa)

« Silica Gel

Procedure:

e Reaction Setup: To a solution of 2-amino-6-bromopyridine (1.0 eq) in acetic acid (0.1 M
concentration), add N-iodosuccinimide (1.05 eq) portion-wise at room temperature.

o Causality: Acetic acid serves as a solvent and a mild acid catalyst that protonates the
pyridine nitrogen, further activating the ring towards electrophilic attack. NIS is a mild and
effective source of an electrophilic iodine (1%).

o Reaction Monitoring: Stir the mixture at room temperature for 3-6 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS) until the starting material is consumed.

e Quenching: Carefully pour the reaction mixture into a beaker containing a stirred, saturated
aqueous solution of NaHCOs. Continue stirring until gas evolution ceases.
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o Causality: This step neutralizes the acetic acid catalyst and quenches any unreacted NIS.

o Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous
layer three times with ethyl acetate.

e Drying and Concentration: Combine the organic layers, dry over anhydrous MgSOa, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the crude residue by flash column chromatography on silica gel, using a
gradient of ethyl acetate in heptane (e.g., 0% to 50% EtOACc).

o Trustworthiness: This purification step is critical to remove any unreacted starting material,
succinimide byproduct, or potential regioisomers, ensuring the high purity of the final
product.

o Characterization: Collect the fractions containing the desired product and concentrate to
yield 6-Bromo-5-iodopyridin-2-amine as a solid. Confirm the structure and purity using *H
NMR, 8C NMR, and Mass Spectrometry.

Spectroscopic Characterization

Unambiguous characterization is essential for validating the successful synthesis of the target
compound. The following data are predicted based on the structure and known values for
similar compounds.[8]

Table 2: Expected Spectroscopic Data for 6-Bromo-5-
iodopyridin-2-amine
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Technique

Expected Observations

1H NMR

Two doublets in the aromatic region (approx.
7.0-8.0 ppm), corresponding to the two coupled
protons at the C3 and C4 positions. A broad
singlet for the -NHz protons (approx. 5.0-6.0
ppm), which may exchange with D20.

13C NMR

Five distinct signals in the aromatic region
(approx. 90-160 ppm). The carbon atoms
attached to the halogens (C5, C6) and the

amino group (C2) will show characteristic shifts.

Mass Spec (ESI)

A characteristic isotopic pattern for a compound
containing one bromine atom (*°Br/®Br in ~1:1
ratio). Expected [M+H]* at m/z = 298.8 and
300.8.

Applications in Drug Discovery and Organic

Synthesis

The primary utility of 6-Bromo-5-iodopyridin-2-amine lies in its capacity for sequential, site-

selective functionalization, making it a powerful building block in modern drug discovery.[1]

Sequential Cross-Coupling Reactions

The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-

coupling reactions. This differential reactivity can be exploited to first perform a reaction at the

C5 position (iodine) under milder conditions, leaving the C6 position (bromine) intact for a

subsequent, more forcing reaction. A prime example is the sequential Suzuki-Miyaura cross-

coupling.[2]

© 2025 BenchChem. All rights reserved.

7/11 Tech Support


https://www.benchchem.com/product/b1445822?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/the-crucial-role-of-2-amino-5-bromo-3-iodopyridine-in-modern-drug-discovery-cb
https://www.atlanchimpharma.com/wp-content/uploads/2016/11/Scientific_Letter_N10.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1445822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

6-Bromo-5-iodopyridin-2-amine

Selective reaction at C-lI bond

Step 1. Suzuki Coupling
(R1-B(OH)2)
Pd Catalyst (e.g., Pd(PPhs)a4)
Base (e.g., Na2COs)

Intermediate:
6-Bromo-5-(R?)-pyridin-2-amine

Reaction at C-Br bond

Step 2: Suzuki Coupling
(R2-B(OH)2)
Pd Catalyst
Base, Higher Temp.

Final Product:
6-(R?)-5-(RY)-pyridin-2-amine

Figure 3: Sequential Suzuki Cross-Coupling Application

Click to download full resolution via product page

Caption: Use of the title compound in sequential synthesis.

This strategy allows for the controlled and convergent assembly of highly substituted pyridine
cores, which are featured in a variety of biologically active molecules, including:

¢ Oncology: As key intermediates for potent kinase inhibitors, such as those targeting KRAS
G12C.[9]

« Infectious Diseases: In the synthesis of novel antimalarial agents.[2]
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Safety and Handling

As with any laboratory chemical, proper handling of 6-Bromo-5-iodopyridin-2-amine is
essential. Based on data for isomeric compounds, it should be treated as a hazardous
substance.[5]

e GHS Hazard Classification:

o

H302: Harmful if swallowed (Acute Toxicity, Oral).[5]

H315: Causes skin irritation.

[¢]

[¢]

H319: Causes serious eye irritation.

o

H335: May cause respiratory irritation.

e Precautionary Statements:

[¢]

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

o

P280: Wear protective gloves/protective clothing/eye protection/face protection.

o

P301+P317: IF SWALLOWED: Get medical help.[5]

o

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

6-Bromo-5-iodopyridin-2-amine is more than just a chemical; it is a versatile tool for
innovation in the molecular sciences. Its well-defined physicochemical properties, accessible
synthetic routes, and, most importantly, its capacity for selective, sequential functionalization
make it an invaluable intermediate. For researchers and drug development professionals,
mastering the chemistry of this building block opens pathways to novel molecular architectures
and the potential for groundbreaking therapeutic discoveries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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